molecular formula C18H22ClN3O2S B6487132 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide hydrochloride CAS No. 1216561-53-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide hydrochloride

Cat. No.: B6487132
CAS No.: 1216561-53-3
M. Wt: 379.9 g/mol
InChI Key: JRQATAYPEHGCSR-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-furan carboxamide derivative featuring a dimethyl-substituted benzothiazole core linked to a furan-2-carboxamide group via a dimethylaminoethyl chain. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-12-7-8-15-16(13(12)2)19-18(24-15)21(10-9-20(3)4)17(22)14-6-5-11-23-14;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQATAYPEHGCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C13H19N3S
  • Molecular Weight : 249.38 g/mol
  • CAS Number : 1105188-42-8
  • IUPAC Name : N1-(4,5-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives, including the compound . For instance, research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. A study evaluating derivatives of benzothiazole found significant inhibition of cell proliferation in human cancer cell lines such as A-427 and LCLC-103H .

Cell Line IC50 (µM) Reference
A-42712.5
LCLC-103H15.0
DAN-G10.0

The proposed mechanism of action for benzothiazole derivatives involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival. It has been suggested that these compounds may interfere with the ERK signaling pathway, which is often dysregulated in cancer .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects associated with compounds containing a benzothiazole moiety. In animal models, these compounds demonstrated a capacity to reduce neuronal damage following hypoxic events by modulating the ERK signaling pathway .

Study on Neuroprotection

In a study involving neonatal mice subjected to hypoxia, administration of a related compound showed a significant reduction in mortality rates and improved neurological outcomes compared to control groups. The findings suggest that these compounds may offer therapeutic benefits in conditions involving neuronal injury .

Antidepressant Activity

Another area of investigation has been the antidepressant-like effects of benzothiazole derivatives. In rodent models of depression, administration of similar compounds resulted in significant improvements in behavioral assessments indicative of reduced depressive symptoms .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that it may possess antitumor and antimicrobial properties. The benzothiazole structure is known for its biological activity, often serving as a pharmacophore in drug design.

Case Study: Antitumor Activity

In vitro studies have shown that compounds containing the benzothiazole moiety can inhibit the growth of various cancer cell lines. One study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent .

Neuropharmacology

The dimethylaminoethyl group suggests potential activity on the central nervous system. Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Neurotransmitter Modulation

Research has indicated that similar compounds can act as modulators of neurotransmitter release, potentially affecting mood and cognitive functions. Further exploration into this compound's effects on neurotransmission could lead to developments in treating neurological disorders .

Agricultural Chemistry

Given its chemical structure, there is potential for applications in agricultural chemistry as a fungicide or herbicide . Compounds with similar structures have shown efficacy against various plant pathogens.

Case Study: Antifungal Activity

A study explored the antifungal properties of benzothiazole derivatives against common agricultural pathogens, demonstrating significant inhibition of fungal growth . This suggests that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide hydrochloride could be further investigated for agricultural applications.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of conductive polymers or as additives in coatings due to their stability and reactivity.

Comparison with Similar Compounds

Structural Analogues from Benzothiazole-Furan Derivatives ()

Compounds 5, 6, 8, and 9 in share the benzothiazole-furan backbone but differ in substituents:

  • Compound 5 : 5-(4-Nitrophenyl)furan substituent.
  • Compound 8 : 5-(4-Chlorophenyl)furan substituent.
  • Compounds 6 and 9 : Include imidazolyl groups instead of isopropylamidine.

Key Differences :

  • Nitro and chlorophenyl groups increase molecular weight and may influence electronic properties, affecting binding affinity.
  • Imidazolyl substituents introduce additional hydrogen-bonding capabilities compared to the dimethylaminoethyl group in the target compound .

Data Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound C₁₉H₂₅ClN₄O₂S 424.94* Benzothiazole-furan 4,5-dimethyl, dimethylaminoethyl
Compound 5 () C₂₀H₁₉ClN₄O₃S 446.91 Benzothiazole-furan 4-Nitrophenyl
Compound 8 () C₂₀H₁₉Cl₂N₃O₂S 436.35 Benzothiazole-furan 4-Chlorophenyl

N-[2-(Dimethylamino)ethyl]-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide Hydrochloride ()

This compound (C₁₇H₂₇ClN₄O₃S₂, MW 434.998) shares the benzothiazole core and dimethylaminoethyl chain but incorporates a methylsulfonamido-acetamide group instead of furan-2-carboxamide.

Key Differences :

  • Higher molecular weight (434.998 vs. ~424.94) due to the additional sulfur and oxygen atoms .

Thiazole-Based Analogue ()

The compound "N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide" (CAS 923226-70-4) replaces the benzothiazole core with a thiazole ring.

Key Differences :

  • The 3-methoxybenzyl group adds steric bulk and methoxy-mediated polarity .

Ranitidine Hydrochloride ()

Ranitidine (C₁₃H₂₂N₄O₃S·HCl, MW 350.87) shares a furan and dimethylamino group but features a nitroethenediamine core instead of benzothiazole.

Key Differences :

  • Lower molecular weight (350.87) due to the absence of the benzothiazole ring .

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